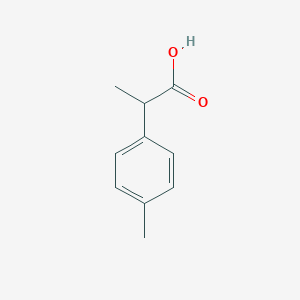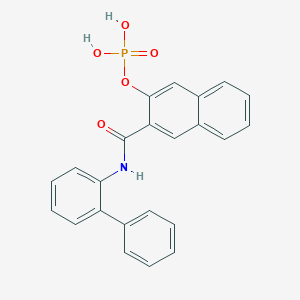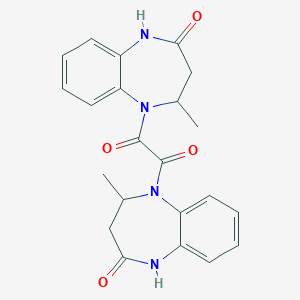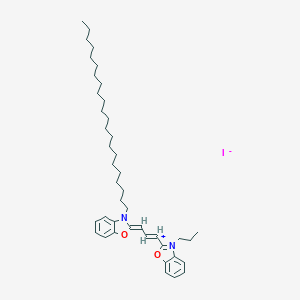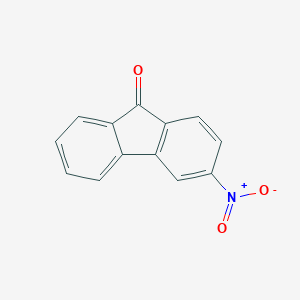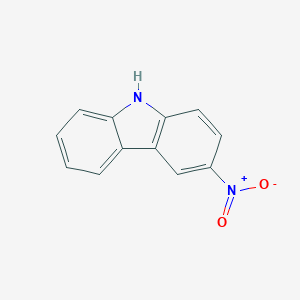![molecular formula C9H13NO B130827 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole CAS No. 158243-62-0](/img/structure/B130827.png)
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole, also known as DTBZ, is a chemical compound that has been widely studied for its potential applications in scientific research. DTBZ belongs to the family of isoxazole derivatives, which are known for their diverse biological activities. In
作用機序
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole binds specifically to VMAT2, a transmembrane protein that transports monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole binds to a site on VMAT2 that is distinct from the substrate binding site, and its binding is reversible. The binding of 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole to VMAT2 results in the inhibition of monoamine transport, which leads to the depletion of monoamine neurotransmitters in the synaptic vesicles.
生化学的および生理学的効果
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has been shown to have minimal effects on cellular viability and function, making it an ideal tracer for studying beta cell mass and function. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole appears to protect against the neurotoxic effects of dopamine and other monoamine neurotransmitters by reducing their release from synaptic vesicles.
実験室実験の利点と制限
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has several advantages for lab experiments. It is a highly specific tracer for VMAT2-expressing cells, allowing for the visualization and quantification of beta cell mass and function. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has minimal effects on cellular viability and function, making it an ideal tracer for long-term studies. However, 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has some limitations. It is not suitable for studying the function of VMAT2 in live animals, as it requires the use of invasive imaging techniques. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole also has limited utility for studying the function of other monoamine transporters, as it binds specifically to VMAT2.
将来の方向性
There are several future directions for research on 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole. One area of interest is the development of new imaging techniques that can be used to study VMAT2 function in live animals. Another area of interest is the development of new tracers that can be used to study the function of other monoamine transporters, such as the dopamine transporter and the serotonin transporter. Finally, there is a need for further research on the neuroprotective effects of 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole and other VMAT2 inhibitors, with the goal of developing new treatments for neurodegenerative diseases.
合成法
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of sodium acetate, followed by cyclization with acetic anhydride. Another method involves the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of sodium carbonate, followed by cyclization with acetic anhydride. Both methods result in the formation of 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole with high yield and purity.
科学的研究の応用
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has been extensively studied for its potential applications in scientific research. It is commonly used as a tracer to study the function of beta cells in the pancreas, which are responsible for producing insulin. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole binds to the vesicular monoamine transporter 2 (VMAT2) in beta cells, which allows for the visualization and quantification of beta cell mass and function. 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has also been used to study the function of other VMAT2-expressing cells, such as neurons and chromaffin cells.
特性
CAS番号 |
158243-62-0 |
|---|---|
製品名 |
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole |
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
3,7-dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole |
InChI |
InChI=1S/C9H13NO/c1-6-4-3-5-8-7(2)11-10-9(6)8/h6H,3-5H2,1-2H3 |
InChIキー |
PNILOTIAMZAHFM-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C(ON=C12)C |
正規SMILES |
CC1CCCC2=C(ON=C12)C |
同義語 |
2,1-Benzisoxazole,4,5,6,7-tetrahydro-3,7-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



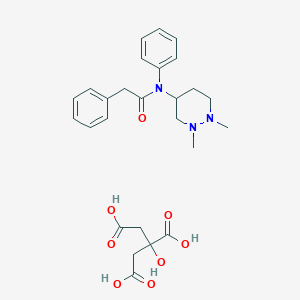
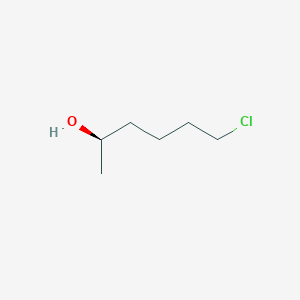

![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
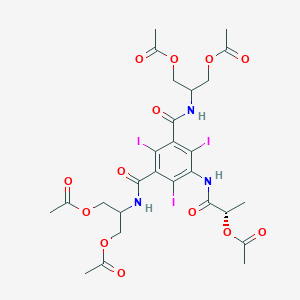
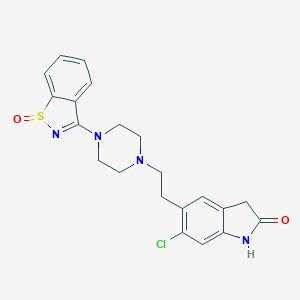
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
